Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate
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Overview
Description
Ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]naphthyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-b]naphthyridine core, followed by functional group modifications to introduce the amino, benzoyl, and ethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new medications.
Industry: The compound’s properties may make it useful in the development of new materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary, but they often include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate include other thieno[2,3-b]naphthyridine derivatives and related heterocyclic compounds. Examples include:
- Thieno[2,3-b]pyridines
- Thieno[2,3-b]quinolines
- Thieno[2,3-b]indoles
Uniqueness
What sets ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate apart is its specific combination of functional groups and the unique arrangement of its fused ring system. This gives it distinct chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
CAS No. |
6926-94-9 |
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Molecular Formula |
C22H23N3O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 3-amino-2-benzoyl-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-4-carboxylate |
InChI |
InChI=1S/C22H23N3O3S/c1-3-25-11-10-15-14(12-25)16(22(27)28-4-2)17-18(23)20(29-21(17)24-15)19(26)13-8-6-5-7-9-13/h5-9H,3-4,10-12,23H2,1-2H3 |
InChI Key |
UDBVJJZZRVMAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C(=O)OCC |
Origin of Product |
United States |
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